molecular formula C11H17BrN2O4S B7055576 3-(5-bromo-4-methoxy-2-oxopyridin-1-yl)-N,N-dimethylpropane-1-sulfonamide

3-(5-bromo-4-methoxy-2-oxopyridin-1-yl)-N,N-dimethylpropane-1-sulfonamide

Cat. No.: B7055576
M. Wt: 353.23 g/mol
InChI Key: KZXDGEORNGKNSH-UHFFFAOYSA-N
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Description

3-(5-bromo-4-methoxy-2-oxopyridin-1-yl)-N,N-dimethylpropane-1-sulfonamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a brominated pyridine ring, a methoxy group, and a sulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromo-4-methoxy-2-oxopyridin-1-yl)-N,N-dimethylpropane-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a pyridine derivative, followed by the introduction of a methoxy group. The final step involves the sulfonation of the intermediate product to yield the desired compound. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability. Industrial production methods also focus on minimizing waste and improving the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(5-bromo-4-methoxy-2-oxopyridin-1-yl)-N,N-dimethylpropane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can modify the bromine atom or other functional groups within the molecule.

    Substitution: The bromine atom can be substituted with other halogens or functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-(5-bromo-4-methoxy-2-oxopyridin-1-yl)-N,N-dimethylpropane-1-sulfonamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.

    Industry: The compound may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(5-bromo-4-methoxy-2-oxopyridin-1-yl)-N,N-dimethylpropane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. Additionally, the brominated pyridine ring may interact with nucleic acids or proteins, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-chloro-4-methoxy-2-oxopyridin-1-yl)-N,N-dimethylpropane-1-sulfonamide
  • 3-(5-fluoro-4-methoxy-2-oxopyridin-1-yl)-N,N-dimethylpropane-1-sulfonamide
  • 3-(5-iodo-4-methoxy-2-oxopyridin-1-yl)-N,N-dimethylpropane-1-sulfonamide

Uniqueness

Compared to similar compounds, 3-(5-bromo-4-methoxy-2-oxopyridin-1-yl)-N,N-dimethylpropane-1-sulfonamide stands out due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The methoxy group also contributes to its unique chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(5-bromo-4-methoxy-2-oxopyridin-1-yl)-N,N-dimethylpropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN2O4S/c1-13(2)19(16,17)6-4-5-14-8-9(12)10(18-3)7-11(14)15/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXDGEORNGKNSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CCCN1C=C(C(=CC1=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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